N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide
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Overview
Description
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide is an organic compound with a complex structure that includes a hydroxy group, a phenyl ring, and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide typically involves the reaction of 1-phenyl-2-propanol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1-phenyl-2-propanol and dodecanoyl chloride.
Reagents: Pyridine as a base.
Conditions: The reaction is typically carried out at room temperature with continuous stirring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of N-(1-oxo-1-phenylpropan-2-YL)dodecanamide.
Reduction: Formation of N-(1-amino-1-phenylpropan-2-YL)dodecanamide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl ring play crucial roles in its binding to target proteins, influencing their activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-(1-Hydroxy-1-phenylpropan-2-YL)dodecanamide can be compared with other similar compounds such as:
N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of the dodecanamide chain.
2-Hydroxy-N-(1-phenylpropan-2-yl)acetamide: Contains an acetamide group instead of the dodecanamide chain.
N-(1-Hydroxy-3-phenyl-propan-2-yl)benzamide: Features a benzamide group instead of the dodecanamide chain.
Properties
CAS No. |
919770-82-4 |
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Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)dodecanamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-14-17-20(23)22-18(2)21(24)19-15-12-11-13-16-19/h11-13,15-16,18,21,24H,3-10,14,17H2,1-2H3,(H,22,23) |
InChI Key |
FFDGVCBKSOZLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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